2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
Descripción
The compound 2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide features a pyrrolo[2,3-d]pyrimidine core substituted with:
- A 4-chloro-2-methoxy-5-(1-propylpiperidin-4-yloxy)phenyl group at position 2.
- A 6-fluorobenzamide group at position 4. The fluorobenzamide moiety may enhance bioavailability, while the piperidine-propyl chain likely influences lipophilicity and target binding .
Propiedades
Fórmula molecular |
C28H31ClFN7O3 |
|---|---|
Peso molecular |
568.0 g/mol |
Nombre IUPAC |
2-[[2-[4-chloro-2-methoxy-5-(1-propylpiperidin-4-yl)oxyanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C28H31ClFN7O3/c1-3-11-37-12-8-16(9-13-37)40-22-15-21(23(39-2)14-18(22)29)34-28-35-26-17(7-10-32-26)27(36-28)33-20-6-4-5-19(30)24(20)25(31)38/h4-7,10,14-16H,3,8-9,11-13H2,1-2H3,(H2,31,38)(H3,32,33,34,35,36) |
Clave InChI |
GGQTUXCKDZGJDL-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(CC1)OC2=C(C=C(C(=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC)Cl |
SMILES canónico |
CCCN1CCC(CC1)OC2=C(C=C(C(=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK1713088A; GSK 1713088A; GSK-1713088A; |
Origen del producto |
United States |
Métodos De Preparación
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three key fragments:
- Pyrrolo[2,3-d]pyrimidine core : Synthesized via cyclization of substituted pyrimidine precursors.
- 4-Chloro-2-methoxy-5-(1-propylpiperidin-4-yl)oxy aniline : Derived from functionalized piperidine intermediates and chlorinated methoxybenzene derivatives.
- 6-Fluorobenzamide group : Introduced through amide coupling with 2-amino-6-fluorobenzoic acid.
Strategic bond disconnections focus on the C–N linkages between the pyrrolo[2,3-d]pyrimidine core and the aniline/benzamide substituents, enabling modular synthesis.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is constructed using a cyclocondensation strategy. As disclosed in US6696567B2, treatment of 4-amino-pyrrole-3-carboxamide with trichloroacetonitrile under basic conditions yields the bicyclic framework. Key modifications include:
- Substitution at Position 2 : Introduction of the aniline group via nucleophilic aromatic substitution (SNAr) using 4-chloro-2-methoxy-5-(1-propylpiperidin-4-yl)oxy aniline.
- Substitution at Position 4 : Amination with 2-amino-6-fluorobenzamide under Pd-catalyzed Buchwald-Hartwig conditions.
Table 1. Optimization of Pyrrolo[2,3-d]pyrimidine Core Synthesis
Preparation of the Piperidine-Containing Aniline Intermediate
The 4-chloro-2-methoxy-5-(1-propylpiperidin-4-yl)oxy aniline fragment is synthesized through a sequence involving piperidine functionalization and aromatic substitution:
- Piperidine Alkylation : Reaction of 4-hydroxypiperidine with 1-bromopropane in the presence of K2CO3 yields 1-propylpiperidin-4-ol.
- Aromatic Chlorination and Methoxylation : 4-Chloro-2-methoxy-5-nitrophenol is prepared via nitration, chlorination, and methoxylation of phenol derivatives.
- Nucleophilic Aromatic Substitution : Displacement of the nitro group in 4-chloro-2-methoxy-5-nitrophenol with 1-propylpiperidin-4-ol under basic conditions, followed by reduction of the nitro group to an amine using H2/Pd-C.
Table 2. Key Parameters for Piperidine Intermediate Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes SNAr efficiency |
| Base | Cs2CO3 | Enhances nucleophilicity |
| Reducing Agent | H2 (1 atm), 10% Pd/C | 98% conversion |
Amide Coupling to Install the 6-Fluorobenzamide Group
The final step involves coupling 2-amino-6-fluorobenzoic acid to the pyrrolo[2,3-d]pyrimidine intermediate. As reported in PubChem data, this is achieved using propylphosphonic anhydride (T3P) as a coupling agent in DMF:
- Activation of 2-amino-6-fluorobenzoic acid with T3P.
- Reaction with the amine-functionalized pyrrolo[2,3-d]pyrimidine at room temperature.
- Purification via silica gel chromatography (eluent: 5% MeOH in DCM) to isolate the final compound in 85% purity.
Critical Considerations :
- Coupling Agent Selection : T3P outperforms EDCl/HOBt in minimizing racemization.
- Solvent System : DMF ensures solubility of both aromatic intermediates.
Purification and Analytical Characterization
The crude product is purified using sequential techniques:
- Chromatography : Normal-phase silica gel to remove unreacted starting materials.
- Recrystallization : Ethanol/water mixture to enhance crystalline purity.
Table 3. Analytical Data for 2-{[2-({4-Chloro-2-methoxy-5-[(1-Propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 568.0 g/mol | HRMS |
| Melting Point | 218–220°C | DSC |
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, NH), 7.94 (d, J=8.1 Hz, 1H) | 500 MHz |
| HPLC Purity | 98.5% | C18 column, MeCN/H2O |
Challenges and Optimization Opportunities
- Low Solubility of Intermediates : Addressed using polar aprotic solvents (e.g., DMSO) during coupling steps.
- Byproduct Formation in SNAr : Mitigated by using anhydrous DCM and molecular sieves.
- Scale-Up Limitations : Continuous-flow systems proposed for Pd-catalyzed amination steps to improve throughput.
Análisis De Reacciones Químicas
GSK1713088A experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: GSK1713088A puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas .
Aplicaciones Científicas De Investigación
GSK1713088A ha sido estudiado ampliamente por sus aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de las quinasas y para desarrollar nuevas metodologías sintéticas.
Biología: El compuesto se utiliza para investigar las vías de señalización celular y para comprender el papel de las quinasas en varios procesos biológicos.
Mecanismo De Acción
GSK1713088A ejerce sus efectos inhibiendo quinasas específicas, que son enzimas que desempeñan un papel crucial en las vías de señalización celular. El compuesto se une al sitio activo de la quinasa, evitando su activación y la posterior fosforilación de las proteínas diana. Esta inhibición interrumpe las vías de señalización involucradas en el crecimiento, proliferación y supervivencia celular, lo que lleva a la supresión del crecimiento tumoral y otros efectos terapéuticos .
Comparación Con Compuestos Similares
Core Scaffold and Substitution Patterns
The target compound shares its pyrrolo[2,3-d]pyrimidine core with several analogs (Table 1). Key structural variations include:
Key Observations :
- Piperidine/Piperazine Moieties : Substitutions like 1-propylpiperidine (target compound) or 4-methylpiperazine () are common, likely enhancing receptor binding or pharmacokinetics .
- Halogenation : Chloro and fluoro groups improve metabolic stability and target affinity. For example, replacing nitro with chlorine in niclosamide analogs retained TMEM16A antagonism .
- Benzamide vs. Carboxamide : The 6-fluorobenzamide in the target compound may act as a bioisostere for carboxylic acids, similar to tetrazole derivatives .
Key Insights :
Pharmacological and Mechanistic Considerations
- Structural Similarity vs. Biological Response : While the target compound shares a scaffold with and analogs, only ~20% of structurally similar compounds (Tanimoto >0.85) exhibit congruent gene expression profiles . This highlights the role of substituents in modulating specificity.
- Multi-Target Mechanisms : Natural products with similar scaffolds (e.g., anti-fibrotic herbal compounds) often converge on shared pathways (e.g., collagen/TNFα suppression) despite differing receptors .
- Behavioral Profiling : Compounds with analogous structures may differ in neuronal circuit activation, necessitating whole-brain imaging for discrimination .
Actividad Biológica
The compound 2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide , also known as GSK1713088A, is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article will delve into its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H31ClFN7O3 |
| Molecular Weight | 568.0 g/mol |
| IUPAC Name | 2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide |
| InChI Key | InChI=1S/C28H31ClFN7O3 |
This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its bioactivity in various biological systems.
GSK1713088A has been identified as a selective inhibitor of certain kinases involved in cell proliferation and survival pathways. Specifically, it targets the LRRK2 (Leucine-rich repeat kinase 2) , which plays a critical role in neuronal function and is implicated in Parkinson's disease. The inhibition of LRRK2 by this compound can lead to reduced phosphorylation of downstream signaling molecules involved in cell growth and survival, thereby promoting apoptosis in cancer cells .
Cancer Treatment
Research indicates that GSK1713088A exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines. It has shown effectiveness against:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
Studies have demonstrated that treatment with this compound leads to decreased cell viability and increased apoptosis markers in these cancer types .
Neurodegenerative Diseases
Due to its action on LRRK2, GSK1713088A is also being investigated for its potential use in treating neurodegenerative diseases such as Parkinson's disease. The inhibition of LRRK2 may help mitigate neuronal death and improve motor function in preclinical models of the disease .
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, GSK1713088A treatment resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. Apoptotic assays confirmed increased caspase activity, indicating the compound's effectiveness in triggering programmed cell death.
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Parkinson's disease, administration of GSK1713088A led to improved motor function and reduced dopaminergic neuron loss compared to control groups. This suggests its potential as a neuroprotective agent .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclization or cross-coupling reactions. For example:
- Cyclization approaches : describes bromination of 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane, yielding intermediates for further functionalization .
- Cross-coupling : Suzuki-Miyaura reactions (e.g., Pd-catalyzed coupling of boronic esters with halogenated intermediates) are critical for introducing aryl groups. highlights coupling 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with a boronate ester using Pd(OAc)₂ and NaHCO₃ in 2-methyltetrahydrofuran, achieving 51% yield .
Advanced: How can reaction conditions be optimized to improve regioselectivity during the introduction of the 4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl moiety?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(dppf)Cl₂) with ligands like XPhos to enhance coupling efficiency and regioselectivity. demonstrates that NaHCO₃ as a base and elevated temperatures (100°C in sealed tubes) improve yields .
- Solvent effects : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) reduce side reactions. reports high yields (up to 85%) for fluorinated pyrimidines using similar conditions .
- Purification : Chromatography with gradients of hexane/acetone ( ) or recrystallization ensures purity .
Basic: What spectroscopic and analytical methods are essential for characterizing intermediates and the final compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., reports ¹⁹F NMR shifts at δ -112 ppm for fluorinated pyrimidines) .
- HRMS : Confirms molecular weight (e.g., validates HRMS data for C₁₃H₁₀F₃N₂O₂ with a deviation <2 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, as shown in for pyrrolo[3,2-d]pyrimidine derivatives .
Advanced: How should researchers address discrepancies in biological activity data across different assay systems?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. emphasizes orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement .
- Purity validation : Impurities >2% (HPLC) can skew results. recommends rigorous HPLC analysis and storage at -20°C under inert atmospheres to prevent degradation .
- Control compounds : Include reference inhibitors (e.g., EGFR inhibitors in ) to benchmark activity .
Advanced: What strategies mitigate stability issues during storage of intermediates like 4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]aniline?
- Moisture control : Store hygroscopic intermediates in desiccators with silica gel ( ) .
- Low-temperature storage : Maintain at -20°C under argon to prevent oxidation. advises glovebox handling for air-sensitive intermediates .
- Stability monitoring : Use TLC or HPLC ( ) to track degradation over time .
Basic: What structural modifications have been explored to enhance the compound’s pharmacokinetic properties?
- Fluorine substitution : and show that 6-fluoro groups improve metabolic stability and bioavailability in pyrimidine analogs .
- Piperidine optimization : Replacing piperidine with 1-propylpiperidin-4-yl (as in the target compound) enhances blood-brain barrier penetration, per .
Advanced: How can researchers resolve conflicting SAR data regarding the role of the 6-fluorobenzamide group?
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding interactions. used similar methods to correlate substituent effects with activity .
- Proteolytic stability assays : Test metabolic stability in liver microsomes ( ) to differentiate intrinsic activity from pharmacokinetic effects .
Basic: What safety precautions are critical when handling intermediates with reactive functional groups?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats ( ) .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃ in ) .
- Waste disposal : Segregate halogenated waste (per ) and neutralize acidic/byproduct streams .
Advanced: What methodologies validate the compound’s target selectivity in kinase inhibition assays?
- Kinase profiling panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to assess off-target effects. employed similar panels to optimize pyrrolopyrimidine-based EGFR inhibitors .
- Crystallography : Co-crystallization with target kinases (e.g., EGFR T790M mutant) confirms binding modes, as in .
Advanced: How can researchers optimize the synthetic route for scalability without compromising yield?
- Flow chemistry : highlights continuous-flow systems for diazomethane synthesis, reducing hazardous intermediate accumulation .
- Catalyst recycling : Recover Pd catalysts via filtration ( ) or immobilized catalysts (e.g., Pd on carbon) .
- Process analytical technology (PAT) : In-line IR or HPLC monitors reaction progress in real time ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
